molecular formula C11H9ClO3S B13117309 Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13117309
M. Wt: 256.71 g/mol
InChI Key: QPQJDGOXMYUFIC-UHFFFAOYSA-N
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Description

Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of a thiophene ring, a sulfur-containing heterocycle, imparts significant biological and chemical reactivity to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of a base such as potassium carbonate (K2CO3). This reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: H2/Pd, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

Scientific Research Applications

Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain kinases or enzymes involved in cell proliferation. The compound’s structural features allow it to bind to active sites of these targets, thereby modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups on the benzo[b]thiophene ring enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

ethyl 6-chloro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9ClO3S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5,13H,2H2,1H3

InChI Key

QPQJDGOXMYUFIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)O

Origin of Product

United States

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